N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a tert-butyl group. The pyridazine ring is further functionalized at position 6 with an azetidin-3-yl moiety, which is linked to an N-methylacetamide group bearing a 4-fluorophenyl substituent. The azetidine ring introduces conformational rigidity, which may optimize receptor binding .
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O/c1-21(2,3)20-24-23-17-9-10-18(25-28(17)20)27-12-16(13-27)26(4)19(29)11-14-5-7-15(22)8-6-14/h5-10,16H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFCSHVGHOVZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Azetidine ring : A four-membered saturated nitrogen-containing heterocycle.
- Triazolopyridazine moiety : Imparts potential for interaction with various biological targets.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
Table 1: Structural Features
| Component | Description |
|---|---|
| Azetidine | Four-membered nitrogen-containing ring |
| Triazolopyridazine | Five-membered ring with nitrogen and carbon atoms |
| Fluorophenyl | Aromatic ring with fluorine substituent |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the triazolopyridazine core.
- Synthesis of the azetidine derivative.
- Coupling reactions to attach the fluorophenyl and acetamide groups.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The triazolopyridazine moiety may modulate enzyme activities or receptor functions through:
- Inhibition of enzyme activity : Potentially affecting metabolic pathways.
- Receptor binding : Altering signal transduction processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro studies : Showed efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Antidiabetic Potential
Research into related compounds has highlighted their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are promising for managing diabetes. In one study:
- E3024 , a structurally similar compound, demonstrated competitive inhibition of DPP-IV with IC50 values ranging from 100 to 400 nM in various species .
Case Study 1: Antimicrobial Screening
A recent investigation involved screening derivatives of the triazolopyridazine class for antimicrobial activity. Compounds were tested against a panel of pathogens:
- Results indicated that several derivatives exhibited moderate to significant antibacterial effects, particularly against Gram-positive bacteria.
Case Study 2: DPP-IV Inhibition
In vivo studies on E3024 revealed its effectiveness in reducing glucose levels in diabetic rat models without causing hypoglycemia . This suggests that similar compounds may hold therapeutic promise for diabetes management.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
*Molecular weight calculated based on formula.
Structural and Functional Analysis
Target Compound vs. Sulfanyl-Analog ()
- Substituents : The target compound replaces the sulfanyl group in ’s analog with an azetidine ring. The tert-butyl group in the target enhances lipophilicity compared to the 3-fluorophenyl group in .
- In contrast, the target’s fluorophenyl group balances hydrophobicity and electronic effects .
- Metabolic Stability : The sulfanyl group in may undergo oxidative metabolism, whereas the tert-butyl group in the target could resist degradation, enhancing half-life .
Target Compound vs. Thioether-Analog ()
- Linkage : The target’s acetamide is directly bonded to the fluorophenyl group, while ’s compound uses a thioether linkage. The thioether may introduce susceptibility to oxidation but could enhance flexibility .
- Azetidine vs.
Target Compound vs. Oxadiazole-Analog ()
- Heterocyclic Substituents : ’s oxadiazole is a bioisostere for esters/amides, offering metabolic stability. However, the target’s tert-butyl group provides steric bulk without metabolic liability.
- Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in enhances electronegativity but may reduce solubility compared to the target’s fluorophenyl group .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., fluorophenyl or sulfanyl groups).
- Solubility : The azetidine and acetamide groups in the target may improve aqueous solubility relative to ’s oxadiazole and alkylamine chain.
Research Implications
- Drug Design : The azetidine and tert-butyl combination in the target compound offers a balance of rigidity and lipophilicity, making it a promising scaffold for central nervous system (CNS) targets.
- Toxicology: While heterocyclic amines (e.g., IQ-type compounds) are associated with carcinogenicity (), the structural distinction of the triazolo-pyridazine core likely mitigates such risks .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify proton and carbon environments, such as the tert-butyl group (δ ~1.2 ppm for CH3) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the azetidine and triazolopyridazine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A typical route involves multi-step coupling reactions:
Azetidine Ring Formation : Reacting 3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-amine with a protected azetidinone under reductive amination conditions (e.g., NaBH3CN) .
Acetamide Coupling : Introducing the 2-(4-fluorophenyl)-N-methylacetamide group via amide bond formation, using coupling agents like HATU or EDC in dichloromethane .
Deprotection : Acidic or basic conditions remove protecting groups (e.g., Boc) .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Map structural features (e.g., fluorophenyl, triazolopyridazine) to known enzyme inhibitors (e.g., kinase or protease targets) .
- Literature Mining : Compare with analogs like F2507-0625 (GOLD score 86.07 for triazolopyridazine derivatives), suggesting kinase or receptor tyrosine kinase targets .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, flow chemistry systems improve reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .
- Continuous-Flow Reactors : Enhance mixing and heat transfer, critical for exothermic steps like azetidine ring closure .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings (if applicable) .
Q. What computational strategies predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or GOLD to screen against protein databases. Triazolopyridazine derivatives (e.g., F2507-0625) show high GOLD scores (86.07) for kinase targets, suggesting similar docking protocols .
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates robust target engagement) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic Stability Assays : Test hepatic microsome stability (e.g., rat/human liver microsomes) to identify rapid degradation in vivo .
- Protein Binding Studies : Measure plasma protein binding (e.g., >90% binding reduces free drug availability) .
- Pharmacokinetic Profiling : Compare AUC and Cmax values across species to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
